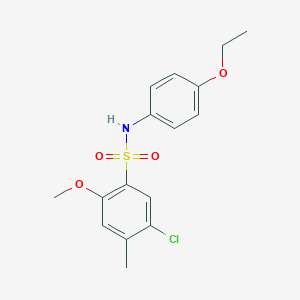![molecular formula C16H16FNO2 B229104 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as FMe-PhEt, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide class of compounds and is a derivative of the popular psychoactive drug, MDMA. FMe-PhEt has been found to possess unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide works by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a range of effects on the brain depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects in animal studies. These effects include increases in extracellular serotonin levels, changes in brain activity, and alterations in behavior. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has also been found to have a high affinity for the dopamine transporter, which could potentially lead to dopamine release in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide is its high affinity for the serotonin transporter, which makes it a valuable tool for studying the effects of serotonin on the brain. However, 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are many potential future directions for research involving 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide. One promising area of research is in the development of new antidepressant medications that target the serotonin transporter. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide could also be used to study the effects of serotonin on other physiological processes, such as appetite and sleep. Additionally, 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide could be used to develop new treatments for addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-methoxyphenethylamine with 4-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified using standard chromatographic techniques. This synthesis method has been optimized to yield high purity 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide in large quantities.
Applications De Recherche Scientifique
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. This makes 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide a valuable tool for studying the effects of serotonin on the brain.
Propriétés
Formule moléculaire |
C16H16FNO2 |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(12-5-9-15(20-2)10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
FAPFHIXCTGHZGP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)












